4-({3-[6-({[4-(Acetyloxy)phenyl]carbonyl}amino)-1,3-benzoxazol-2-yl]phenyl}carbamoyl)phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-{3-[4-(ACETYLOXY)BENZAMIDO]PHENYL}-1,3-BENZOXAZOL-6-YL)CARBAMOYL]PHENYL ACETATE is a complex organic compound that features a benzoxazole core, which is a heterocyclic compound containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-{3-[4-(ACETYLOXY)BENZAMIDO]PHENYL}-1,3-BENZOXAZOL-6-YL)CARBAMOYL]PHENYL ACETATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxazole core, followed by the introduction of the acetoxybenzamido and phenyl acetate groups through a series of coupling reactions. The reaction conditions often require the use of catalysts, such as palladium, and reagents like acetic anhydride for acetylation steps.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the precise conditions required for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[(2-{3-[4-(ACETYLOXY)BENZAMIDO]PHENYL}-1,3-BENZOXAZOL-6-YL)CARBAMOYL]PHENYL ACETATE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-[(2-{3-[4-(ACETYLOXY)BENZAMIDO]PHENYL}-1,3-BENZOXAZOL-6-YL)CARBAMOYL]PHENYL ACETATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-[(2-{3-[4-(ACETYLOXY)BENZAMIDO]PHENYL}-1,3-BENZOXAZOL-6-YL)CARBAMOYL]PHENYL ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzoxazole core can participate in hydrogen bonding and π-π interactions, which can modulate the activity of its targets. Additionally, the acetoxybenzamido group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-{3-[4-(HYDROXY)BENZAMIDO]PHENYL}-1,3-BENZOXAZOL-6-YL)CARBAMOYL]PHENYL ACETATE
- 4-[(2-{3-[4-(METHOXY)BENZAMIDO]PHENYL}-1,3-BENZOXAZOL-6-YL)CARBAMOYL]PHENYL ACETATE
Uniqueness
Compared to similar compounds, 4-[(2-{3-[4-(ACETYLOXY)BENZAMIDO]PHENYL}-1,3-BENZOXAZOL-6-YL)CARBAMOYL]PHENYL ACETATE is unique due to its acetoxy group, which can influence its reactivity and interaction with biological targets. This structural feature may enhance its potential as a therapeutic agent or a biochemical probe.
Properties
Molecular Formula |
C31H23N3O7 |
---|---|
Molecular Weight |
549.5 g/mol |
IUPAC Name |
[4-[[2-[3-[(4-acetyloxybenzoyl)amino]phenyl]-1,3-benzoxazol-6-yl]carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C31H23N3O7/c1-18(35)39-25-11-6-20(7-12-25)29(37)32-23-5-3-4-22(16-23)31-34-27-15-10-24(17-28(27)41-31)33-30(38)21-8-13-26(14-9-21)40-19(2)36/h3-17H,1-2H3,(H,32,37)(H,33,38) |
InChI Key |
LLPPPQXGLGPQJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(O3)C4=CC(=CC=C4)NC(=O)C5=CC=C(C=C5)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.